molecular formula C11H12Cl2F3N B13907246 (S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13907246
M. Wt: 286.12 g/mol
InChI Key: JXNFFDOXWBUMQG-PPHPATTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a suitable naphthalene derivative, followed by chlorination and subsequent amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated naphthalene derivatives and amine-containing naphthalenes. Examples include:

Uniqueness

What sets (S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride apart is its specific stereochemistry and the presence of both chloro and trifluoromethyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12Cl2F3N

Molecular Weight

286.12 g/mol

IUPAC Name

(1S)-7-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C11H11ClF3N.ClH/c12-9-5-7-6(2-1-3-10(7)16)4-8(9)11(13,14)15;/h4-5,10H,1-3,16H2;1H/t10-;/m0./s1

InChI Key

JXNFFDOXWBUMQG-PPHPATTJSA-N

Isomeric SMILES

C1C[C@@H](C2=CC(=C(C=C2C1)C(F)(F)F)Cl)N.Cl

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)C(F)(F)F)Cl)N.Cl

Origin of Product

United States

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